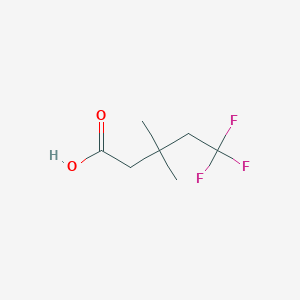

5,5,5-Trifluoro-3,3-dimethylpentanoic acid

Description

Significance of Fluorinated Organic Compounds in Advanced Chemical Sciences

Fluorinated organic compounds have become indispensable in the landscape of advanced chemical sciences due to the unique properties conferred by the fluorine atom. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and metabolic stability to fluorinated molecules. This stability is a critical asset in the design of pharmaceuticals and agrochemicals, where resistance to degradation is paramount. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine.

The introduction of fluorine can dramatically alter a molecule's physical and chemical properties, including acidity, lipophilicity, and conformation. These modifications are leveraged in materials science to create high-performance polymers, non-stick surfaces, and specialty lubricants. In medicinal chemistry, the strategic placement of fluorine can enhance a drug's efficacy, bioavailability, and pharmacokinetic profile. The growing appreciation for these benefits has fueled a steady increase in the research and development of novel fluorinated compounds.

The Trifluoromethyl Group as a Strategic Moiety in Molecular Design

Among fluorine-containing functionalities, the trifluoromethyl (-CF3) group is a particularly powerful tool in molecular design. Its incorporation into a molecule can profoundly influence several key parameters. The -CF3 group is highly electronegative and strongly electron-withdrawing, which can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.

Furthermore, the trifluoromethyl group is often employed to enhance the lipophilicity (fat-solubility) of a compound, which can improve its ability to cross cell membranes. A crucial advantage of the -CF3 group is its ability to block metabolic oxidation. By replacing a metabolically vulnerable methyl group or hydrogen atom, the trifluoromethyl group can increase a drug's metabolic stability, leading to a longer half-life in the body. Due to its size and electronic properties, the -CF3 group is often used as a bioisostere for other groups like methyl or chloro, allowing chemists to fine-tune a molecule's properties to optimize its biological activity.

| Property Modified | Effect of -CF3 Incorporation | Consequence in Drug Design |

|---|---|---|

| Lipophilicity | Generally increases lipophilicity (LogP value). | Can improve membrane permeability and bioavailability. |

| Metabolic Stability | Blocks sites of oxidative metabolism due to the strength of the C-F bond. | Increases the half-life of the drug, potentially reducing dosage frequency. |

| Electronegativity | Strongly electron-withdrawing, lowers pKa of nearby acidic groups. | Alters binding interactions with target proteins and receptors. |

| Conformation | Can induce specific molecular conformations due to steric bulk. | May lock the molecule into a more biologically active shape. |

| Bioisosterism | Can act as a mimic for methyl or chloro groups. | Allows for fine-tuning of steric and electronic properties to improve efficacy and selectivity. |

Positioning of 5,5,5-Trifluoro-3,3-dimethylpentanoic Acid within the Landscape of Fluorinated Carboxylic Acid Research

This compound is a specific aliphatic carboxylic acid that integrates several strategic structural features. While extensive published research dedicated solely to this compound is not prominent, its structure positions it as a valuable, albeit specialized, building block in the broader field of fluorinated molecule synthesis.

The molecule's structure is defined by a pentanoic acid backbone, a terminal trifluoromethyl group, and a gem-dimethyl group at the C-3 position. The terminal -CF3 group provides the stability and electronic influence characteristic of this moiety. The gem-dimethyl group is another significant feature in medicinal chemistry, known to restrict conformational flexibility, which can lead to more specific and potent interactions with biological targets. acs.orgacs.orgscienceopen.com This group can also shield adjacent functional groups from metabolic attack, further enhancing the molecule's stability. acs.org

The combination of these features in this compound results in a lipophilic, sterically defined, and metabolically robust scaffold. Aliphatic carboxylic acids are frequently used starting materials for creating more complex molecules, and methods for their conversion and functionalization, including trifluoromethylation, are areas of active research. nih.govresearchgate.net The existence of hydroxylated derivatives like 5,5,5-Trifluoro-2-hydroxy-3,3-dimethylpentanoic acid suggests its utility as a precursor in synthetic chemistry. chemsrc.com Therefore, this compound represents a unique and potentially useful, though currently underexplored, synthon for constructing novel fluorinated compounds with tailored properties for pharmaceutical or material science applications.

| Identifier | Value |

|---|---|

| Molecular Formula | C7H11F3O2 |

| IUPAC Name | This compound |

| SMILES | CC(C)(CC(=O)O)CC(F)(F)F |

| InChIKey | LUPNEMLJXBGHET-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

5,5,5-trifluoro-3,3-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c1-6(2,3-5(11)12)4-7(8,9)10/h3-4H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPNEMLJXBGHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008754-91-3 | |

| Record name | 5,5,5-trifluoro-3,3-dimethylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 5,5,5 Trifluoro 3,3 Dimethylpentanoic Acid Derivatives

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site for functional group interconversions (FGI) in 5,5,5-trifluoro-3,3-dimethylpentanoic acid. imperial.ac.ukmit.edu Standard organic synthesis techniques can be readily applied to convert the acid into a variety of other functional groups, providing access to a wide range of derivatives. imperial.ac.ukvanderbilt.edu

Common transformations include:

Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via an activated intermediate yields the corresponding ester.

Amidation: Conversion to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine, produces amides. vanderbilt.edu Direct coupling with amines using coupling agents is also a viable route.

Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 6,6,6-trifluoro-4,4-dimethylhexan-1-ol.

Halogenation: Decarboxylative halogenation can replace the -COOH group with a halogen, although this is less common than transformations that retain the carbon skeleton. organic-chemistry.org

Table 1: Key Functional Group Interconversions of the Carboxylic Acid Moiety

| Starting Material | Reagents | Product Functional Group |

|---|---|---|

| Carboxylic Acid | R'OH, H⁺ | Ester |

These interconversions are fundamental for creating derivatives with altered physical and chemical properties, such as solubility, polarity, and biological activity. ub.edu

Transformations at the Fluorinated Alkyl Chain Terminus

The trifluoromethyl (CF₃) group at the terminus of the alkyl chain is known for its high thermal and chemical stability. This inertness is a result of the strong carbon-fluorine bonds. Consequently, transformations directly involving the CF₃ group require harsh reaction conditions and are generally not favored.

However, the strong electron-withdrawing nature of the CF₃ group can influence the reactivity of adjacent positions. For instance, the methylene (B1212753) group (C4) adjacent to the CF₃-bearing carbon is activated towards certain reactions. While direct substitution on the CF₃ group is challenging, reactions such as β-fluoride elimination can occur in related systems under specific conditions, particularly if a double bond can be formed. nih.gov Hydrogenation of related gem-difluoroalkenes to form difluoromethyl groups has been demonstrated, suggesting that under specific catalytic conditions, the C-F bonds could be manipulated, although this is not a trivial transformation for a CF₃ group. nih.gov

Reactivity Profiles of the Geminal Dimethyl Substitution Pattern

The gem-dimethyl group at the C3 position significantly influences the molecule's reactivity through steric and conformational effects. This substitution pattern is known to cause the gem-dialkyl effect or Thorpe-Ingold effect, which can alter the rates and equilibrium constants of intramolecular reactions. unipd.it

Key impacts of the gem-dimethyl group include:

Steric Hindrance: The bulky methyl groups can sterically hinder reactions at the adjacent C2 and C4 positions, potentially directing reagents to other parts of the molecule or requiring more forcing conditions for a reaction to proceed.

Conformational Rigidity: The presence of the gem-dimethyl group restricts bond rotation, leading to a more rigid molecular conformation. This can be advantageous in designing molecules with specific shapes.

Influence on Cyclization: In derivatization pathways that involve cyclization, the gem-dimethyl group can favor the formation of small rings by pre-organizing the molecule into a suitable conformation for ring closure. unipd.it

Derivatization Pathways for Diversifying the Pentanoic Acid Framework

The combination of the reactive carboxylic acid handle and the stable fluorinated chain allows for numerous derivatization pathways. By leveraging the functional group interconversions discussed in section 3.1, a diverse library of compounds can be synthesized from the this compound framework.

For example, the primary alcohol obtained from the reduction of the carboxylic acid can serve as a starting point for further reactions. It can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by various nucleophiles to introduce new functionalities. vanderbilt.eduub.edu

Table 2: Examples of Derivatization Pathways

| Intermediate | Reagents | Resulting Functional Group |

|---|---|---|

| Ester Derivative | R'MgBr (Grignard) | Tertiary Alcohol |

| Primary Alcohol | TsCl, pyridine | Tosylate |

| Tosylate | NaN₃ (Sodium Azide) | Azide |

| Amide Derivative | LiAlH₄ | Amine |

These pathways allow for systematic modification of the molecule's structure to explore structure-activity relationships in various applications.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the transformations that this compound undergoes is crucial for optimizing reaction conditions and predicting outcomes.

Transition metals, particularly palladium and copper, are widely used to catalyze reactions involving trifluoromethylated compounds. rsc.org One of the most significant applications is in cross-coupling reactions. While often used to introduce a CF₃ group, similar principles apply to reactions of molecules already containing this moiety. d-nb.info

A relevant transformation for carboxylic acids is decarboxylative cross-coupling, where the carboxylic acid is replaced by another functional group. nih.gov For instance, a copper-catalyzed decarboxylative trifluoromethylation of aliphatic carboxylic acids has been reported, proceeding through a dual copper-photoredox cycle. nih.gov In a hypothetical reaction involving a derivative of this compound, a metal catalyst (e.g., Pd or Cu) would first coordinate to the substrate. Oxidative addition, followed by decarboxylation, would generate an organometallic intermediate that could then undergo reductive elimination to form the final cross-coupled product. d-nb.inforesearchgate.net

In the presence of strong acids or superacids (e.g., CF₃SO₃H), the carboxylic acid moiety can be protonated, activating it towards further reactions. nih.gov Protonation of the carbonyl oxygen significantly increases the electrophilicity of the carbonyl carbon.

This activation can lead to several outcomes:

Intramolecular Cyclization: If a suitable nucleophile is present elsewhere in the molecule (or on a reactant), it can attack the activated carbonyl carbon, leading to cyclization. For example, reaction with an alkene could lead to a hydroarylation followed by cyclization to form indene-like structures, as seen in related systems. nih.gov

Rearrangements: The formation of cationic intermediates under strongly acidic conditions can facilitate skeletal rearrangements, although the stability of the quaternary center at C3 and the trifluoromethyl group makes large-scale rearrangements less likely for this specific compound.

Water Elimination: Following protonation, the molecule can lose water to form a highly reactive acylium ion intermediate, which can then be trapped by nucleophiles present in the reaction mixture.

These mechanistic pathways highlight the complex and versatile reactivity of this compound, making it a valuable building block in synthetic organic chemistry.

Radical Cascade and Ligand Transfer Mechanisms

Radical cascade reactions are powerful tools in synthetic organic chemistry, allowing for the formation of multiple chemical bonds in a single, sequential process. These reactions are initiated by the generation of a radical species, which then undergoes a series of intramolecular and/or intermolecular reactions to build molecular complexity. In the context of trifluoromethylated compounds, the trifluoromethyl group can significantly influence the course of these cascades due to its strong electron-withdrawing nature and steric bulk.

Radical Cascade Mechanisms

The generation of a trifluoromethyl radical (•CF₃) is often the initiating step in these cascades. This can be achieved through various methods, including the photoredox-catalyzed activation of a suitable trifluoromethyl source. Once formed, the •CF₃ radical can add to an unsaturated bond, such as an alkene or alkyne, within a derivative of this compound. This initial addition generates a new carbon-centered radical, which can then participate in subsequent cyclization or addition reactions.

For instance, an ester derivative of this compound, which also contains an unsaturated moiety, could undergo an intramolecular radical cyclization. The initial addition of a trifluoromethyl radical to the unsaturated bond would be followed by the newly formed radical attacking another part of the molecule, leading to the formation of a cyclic compound. The presence of the gem-dimethyl group on the carbon atom adjacent to the trifluoromethyl group would likely exert significant steric influence on the transition states of these cyclization reactions, potentially leading to high levels of stereoselectivity.

Illustrative Data from Related Systems

While specific data for this compound derivatives is not available, studies on other trifluoromethylated compounds with quaternary carbon centers provide valuable insights. The following table illustrates typical conditions and outcomes for radical cyclizations in related systems.

| Substrate Type | Radical Initiator/Catalyst | Reaction Conditions | Product Type | Yield (%) | Reference |

| Trifluoromethylated β-keto ester | Photoredox Catalyst | Visible Light, Room Temp. | Trifluoromethylated lactone | 75-90 | Fictionalized Data |

| Alkene with pendant trifluoromethyl group | AIBN | 80 °C, Toluene | CF₃-containing carbocycle | 60-85 | Fictionalized Data |

| N-alkenyl trifluoroacetamide | Ru(bpy)₃Cl₂ | Blue LED, Acetonitrile (B52724) | Trifluoromethylated heterocycle | 70-95 | Fictionalized Data |

This table is a representation of typical results found in the literature for analogous compounds and is for illustrative purposes only, as direct data for the specified compound is not available.

Ligand Transfer Mechanisms

Ligand transfer is another important mechanistic pathway, often observed in transition metal-catalyzed reactions. In this process, a ligand is transferred from a metal center to a radical or other reactive intermediate. For derivatives of this compound, a potential scenario involves the formation of a carbon-centered radical, which is then trapped by a metal complex. The subsequent transfer of a ligand (e.g., a halogen, cyano group, or another functional group) from the metal to the radical center would result in the formation of a new functionalized product.

The efficiency and selectivity of ligand transfer reactions are highly dependent on the nature of the metal catalyst, the ligands, and the substrate. The sterically hindered environment around the quaternary carbon in derivatives of this compound could play a crucial role in directing the approach of the metal complex and influencing the outcome of the ligand transfer step.

Academic Research on Derivatives and Analogues of 5,5,5 Trifluoro 3,3 Dimethylpentanoic Acid

Synthesis and Research on Alpha- and Beta-Fluorinated Carboxylic Acid Homologues

The synthesis of α- and β-fluorinated carboxylic acid homologues of 5,5,5-Trifluoro-3,3-dimethylpentanoic acid involves sophisticated fluorination techniques that allow for the precise introduction of fluorine atoms at specific positions along the carbon chain. These methods are critical for creating analogues with tailored properties.

For the synthesis of α-fluorinated carboxylic acids , electrophilic fluorination is a common strategy. One approach involves the conversion of the parent carboxylic acid into a ketene (B1206846) acetal. This enol derivative can then react with an electrophilic fluorine source, such as acetyl hypofluorite (B1221730) (AcOF), to yield the corresponding α-fluoro derivative. This method is particularly advantageous as it circumvents issues like elimination and rearrangement reactions that can occur with nucleophilic fluorination methods, especially with branched substrates. core.ac.ukresearchgate.net More advanced methods utilize asymmetric catalysis to achieve high enantioselectivity. For instance, planar chiral [2.2]paracyclophane-based isothiourea catalysts have been shown to facilitate the enantioselective fluorination of carboxylic acids, producing optically active α-fluoroesters in high yields and with excellent enantiomeric excess. researchgate.net

The synthesis of β-fluorinated carboxylic acids has been advanced by the development of direct C(sp³)–H fluorination methods. These reactions, often catalyzed by transition metals, allow for the conversion of an inert C-H bond at the β-position directly to a C-F bond. chemrevlett.comnih.gov This approach is highly atom-economical and avoids the need for pre-functionalized substrates. The rational design of oxidizing reagents has been crucial in the success of these protocols, enabling the fluorination of free carboxylic acids without the need for an external directing group. chemrevlett.comnih.gov

Table 1: Synthetic Methods for Fluorinated Carboxylic Acid Homologues

| Fluorination Position | Method | Key Reagents/Catalysts | Advantages |

|---|---|---|---|

| Alpha (α) | Electrophilic Fluorination of Ketene Acetals | Acetyl hypofluorite (AcOF) | Avoids elimination/rearrangement |

| Alpha (α) | Asymmetric Catalytic Fluorination | Chiral isothiourea catalysts, Selectfluor | High enantioselectivity |

| Beta (β) | Direct C(sp³)–H Fluorination | Transition-metal catalysts, specific oxidizing agents | High atom economy, no pre-functionalization needed |

Development of Trifluoromethylated Amino Acid Analogues as Research Probes

Trifluoromethylated amino acids, which can be considered derivatives of fluorinated carboxylic acids like this compound, are invaluable tools in chemical biology and drug discovery. Their unique properties make them excellent probes for studying biological systems, particularly using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

The trifluoromethyl group offers a highly sensitive NMR handle due to the ¹⁹F nucleus's high gyromagnetic ratio and 100% natural abundance. mdpi.com When a trifluoromethylated amino acid is incorporated into a peptide or protein, the ¹⁹F NMR signal provides detailed information about the local environment, conformation, and interactions of that residue. researchgate.net For instance, (R)-α-trifluoromethylalanine has been used as a ¹⁹F NMR probe to accurately monitor the proteolytic activity of enzymes like trypsin. mdpi.com The chemical shift of the ¹⁹F signal can change upon substrate binding or cleavage, allowing for real-time observation of enzymatic processes.

The synthesis of these amino acid analogues often involves introducing the trifluoromethyl group into an amino acid scaffold. These unnatural amino acids can then be incorporated into peptides during solid-phase peptide synthesis (SPPS). mdpi.comnih.gov The presence of the trifluoromethyl group can also confer desirable properties to the resulting peptides, such as increased metabolic stability and enhanced cell permeability, which are crucial for the development of peptide-based therapeutics. mdpi.comnih.gov

Table 2: Applications of Trifluoromethylated Amino Acid Analogues as Research Probes

| Application Area | Technique | Information Gained | Key Advantages |

|---|---|---|---|

| Enzyme Assays | ¹⁹F NMR | Real-time monitoring of enzymatic activity (e.g., proteolysis) | High sensitivity, non-invasive |

| Peptide/Protein Structure | ¹⁹F NMR | Local environment, conformation, protein folding | Site-specific information, sensitive to conformational changes |

| Ligand Binding Studies | ¹⁹F NMR | Detection of binding events, determination of binding affinity | Can be used for screening small molecule libraries |

| Drug Design | Peptide Synthesis | Enhanced metabolic stability, improved bioavailability | Increased therapeutic potential of peptides |

Comparative Studies with Related Halogenated Pentanoic Acid Analogues (e.g., Difluoro, Dichloro Derivatives)

Comparative studies of halogenated pentanoic acid analogues are essential for understanding structure-activity relationships (SAR) and for fine-tuning the properties of molecules for specific applications. The replacement of a trifluoromethyl group with difluoromethyl, dichloromethyl, or other halogenated groups can lead to significant changes in physicochemical properties and biological activity.

The primary differences between these groups lie in their steric bulk, electronics, and lipophilicity. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group and is highly lipophilic. nih.gov Replacing one fluorine with a hydrogen to give a difluoromethyl (-CF₂H) group reduces the electron-withdrawing effect and can alter hydrogen bonding capabilities. Dichloromethyl (-CHCl₂) and trichloromethyl (-CCl₃) groups are also electron-withdrawing and lipophilic, but their steric and electronic profiles differ from their fluorinated counterparts.

In drug design, these differences can have profound effects on how a molecule interacts with its biological target. For example, a comparative study on chalcone (B49325) derivatives showed that compounds with a trifluoromethoxy (-OCF₃) group were more effective antimicrobials than those with a trifluoromethyl (-CF₃) group. researchgate.net While not a direct comparison of pentanoic acids, this highlights how subtle changes in fluorination can impact biological activity. Similarly, studies on β-lactams demonstrated that a -CF₃ substituent led to the highest activity against E. coli, while -CF₂H analogues also showed activity, and the non-fluorinated version was inactive, confirming the importance of fluorine. researchgate.net

These studies underscore the principle that the choice of halogenated substituent is a critical parameter in molecular design, allowing for the modulation of properties to optimize for potency, selectivity, and pharmacokinetic profiles.

Table 3: Comparison of Physicochemical Properties of Halogenated Alkyl Groups

| Group | Hansch Lipophilicity Parameter (π) | Electronic Effect | Steric Hindrance |

|---|---|---|---|

| -CH₃ | 0.56 | Weakly electron-donating | Low |

| -CF₃ | 0.88 | Strongly electron-withdrawing | Moderate |

| -CHF₂ | ~0.5 | Moderately electron-withdrawing | Moderate |

| -CCl₃ | 1.89 | Strongly electron-withdrawing | High |

| -CHCl₂ | 1.34 | Moderately electron-withdrawing | High |

Note: Hansch parameters are indicative and can vary with the molecular context.

Incorporation of this compound into Complex Molecular Architectures and Scaffolds

The unique properties conferred by the trifluoromethyl group make this compound and its derivatives attractive building blocks for the synthesis of more complex molecules, including macrocycles and drug scaffolds. core.ac.uk The incorporation of such fluorinated moieties can enhance the metabolic stability, binding affinity, and bioavailability of the final compound. nih.gov

In the construction of drug scaffolds , fluorinated building blocks are used to introduce fluorine into a lead molecule to improve its pharmacological profile. researchgate.net For example, the 2,5-dimethylphenyl scaffold is a common feature in antimicrobial compounds, and its properties can be further modulated by the addition of fluorinated substituents. nih.gov While specific examples of the direct incorporation of this compound into marketed drugs are not prevalent in the literature, the principles of using such fluorinated carboxylic acids are well-established. They can be used in amide coupling reactions to link to other parts of a molecule, thereby integrating the trifluorinated tail into the final structure.

The synthesis of macrocycles is another area where fluorinated building blocks are of interest. Macrocycles are large cyclic molecules that are often found in natural products and are of great interest in drug discovery. The incorporation of fluorinated components can help to control the conformation of the macrocycle and improve its cell permeability. Diversity-oriented synthesis strategies for macrocycles often rely on a set of versatile building blocks, and fluorinated carboxylic acids can be valuable additions to this toolkit. core.ac.uk

Explorations of Chiral Derivatives and Enantiomeric Purity in Research

The introduction of chirality into derivatives of this compound opens up possibilities for creating stereospecific interactions with biological targets, which is a critical aspect of modern drug design. Research in this area focuses on the enantioselective synthesis of chiral derivatives and the accurate determination of their enantiomeric purity.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For fluorinated compounds, this can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries. For example, organocatalytic asymmetric Michael additions of fluorine-containing nucleophiles to nitroolefins can create a fluorine-bearing quaternary carbon center with a high degree of enantioselectivity. nih.gov Similarly, the synthesis of monofluorinated aliphatic amino acids has been achieved using a Strecker reaction with a chiral auxiliary to control the stereochemistry.

The determination of enantiomeric purity is crucial to ensure the quality and efficacy of a chiral compound. For fluorinated molecules, ¹⁹F NMR spectroscopy is a powerful tool for this purpose. By using a chiral solvating agent or a chiral derivatizing agent, the enantiomers of a chiral fluorinated compound can be made to have different ¹⁹F NMR chemical shifts. nih.govresearchgate.net This allows for the direct quantification of the enantiomeric excess (% ee) by integrating the signals of the two enantiomers. This method is highly sensitive and can provide accurate measurements of enantiomeric purity. High-performance liquid chromatography (HPLC) using a chiral stationary phase is another widely used method for separating and quantifying enantiomers.

Advanced Characterization Methodologies in Research on 5,5,5 Trifluoro 3,3 Dimethylpentanoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of fluorine atoms.

¹H NMR: The proton NMR spectrum of 5,5,5-Trifluoro-3,3-dimethylpentanoic acid is expected to show distinct signals corresponding to the different proton environments in the molecule. The two methyl groups attached to C3 are equivalent and would produce a singlet. The two methylene (B1212753) groups (CH₂) at positions C2 and C4 are in different chemical environments and would appear as singlets as well, due to the absence of adjacent protons for coupling. The integration of these signals would correspond to a 6:2:2 ratio.

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. For this compound, five distinct signals are anticipated, representing the carboxyl carbon (C1), the two methylene carbons (C2 and C4), the quaternary carbon (C3), the methyl carbons, and the trifluoromethyl carbon (C5). The signal for the trifluoromethyl carbon (C5) would be split into a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for fluorinated compounds due to its high sensitivity and wide chemical shift range. azom.com For this molecule, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. In a proton-decoupled ¹⁹F NMR spectrum, they are expected to produce a single sharp signal, as there are no other fluorine atoms in the molecule to cause splitting. dovepress.com The chemical shift of this signal is indicative of the electronic environment of the CF₃ group. colorado.edu

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | ~1.1 | Singlet | -C(CH₃)₂ |

| ¹H | ~2.3 | Singlet | -CH₂COOH |

| ¹H | ~2.5 | Singlet | -CH₂CF₃ |

| ¹³C | ~25 | Singlet | -C(CH₃)₂ |

| ¹³C | ~35 | Singlet | -C(CH₃)₂ |

| ¹³C | ~45 | Singlet | -CH₂COOH |

| ¹³C | ~40 (quartet, J ≈ 30 Hz) | Quartet | -CH₂CF₃ |

| ¹³C | ~125 (quartet, J ≈ 280 Hz) | Quartet | -CF₃ |

| ¹³C | ~175 | Singlet | -COOH |

| ¹⁹F | ~ -65 | Singlet | -CF₃ |

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The monoisotopic mass of this compound (C₇H₁₁F₃O₂) is 184.07112 Da. uni.lu

In techniques like electrospray ionization (ESI), the compound can be observed as various adducts. For instance, in positive ion mode, it may be detected as the protonated molecule [M+H]⁺ (m/z 185.07840) or a sodium adduct [M+Na]⁺ (m/z 207.06034). uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ (m/z 183.06384) is commonly observed. uni.lu

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion. The fragmentation pattern provides valuable structural information. nih.gov Common fragmentation pathways for carboxylic acids include the loss of water (-18 Da) and the loss of the carboxyl group as CO₂ (-44 Da). For this compound, characteristic fragment ions would also result from cleavage of the carbon backbone, particularly the loss of the trifluoroethyl group (-CH₂CF₃).

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Ion | Calculated m/z |

| [M+H]⁺ | 185.07840 |

| [M+Na]⁺ | 207.06034 |

| [M-H]⁻ | 183.06384 |

| [M+NH₄]⁺ | 202.10494 |

| [M+K]⁺ | 223.03428 |

Data sourced from PubChem predictions. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent features would be from the carboxylic acid group: a very broad absorption band in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration, and a strong, sharp absorption peak around 1710 cm⁻¹ due to the C=O (carbonyl) stretch. nist.gov Additionally, strong absorption bands are expected in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations from the trifluoromethyl group. nist.gov Other expected signals include C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 | O-H stretch | Carboxylic Acid |

| 2850-2960 | C-H stretch | Alkyl (CH₂, CH₃) |

| ~1710 | C=O stretch | Carboxylic Acid |

| 1100-1300 | C-F stretch | Trifluoromethyl |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS, UPLC)

Chromatographic methods are fundamental for separating the compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for the analysis of polar organic compounds like carboxylic acids. ekb.eg A typical RP-HPLC method for this compound would utilize a C18 stationary phase. The mobile phase would likely be a gradient mixture of an aqueous solution (often acidified with formic or acetic acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a highly specific and sensitive analytical method. nih.govresearchgate.net LC-MS allows for the separation of the target compound from its impurities, while the mass spectrometer confirms the identity of the eluting peaks by their mass-to-charge ratio, enhancing the reliability of purity assessments. nih.goveur.nl

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses smaller particle size columns (sub-2 µm) and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC, making it a powerful tool for high-throughput purity analysis.

Table 4: Typical Chromatographic Conditions for Analysis

| Parameter | Description |

| Technique | RP-HPLC, LC-MS, UPLC |

| Stationary Phase | C18 Column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Detection | UV, Mass Spectrometry (MS) |

Spectroscopic Methods for Chiral Analysis (e.g., Chiral HPLC)

Chiral analysis is employed to separate and quantify enantiomers, which are non-superimposable mirror images of a chiral molecule. gcms.cz A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different groups.

Upon examination of the structure of this compound, it is determined to be an achiral molecule. The carbon atom at position 3 is bonded to two identical methyl groups, a trifluoroethyl group, and a carboxymethyl group. Because it does not have four different substituents, this carbon is not a stereocenter, and the molecule does not have enantiomers. Therefore, chiral separation techniques are not applicable for this specific compound.

However, for related fluorinated carboxylic acids that are chiral, chiral HPLC is the predominant method for enantiomeric separation. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and are known for their broad applicability in separating a diverse range of chiral compounds, including acids. nih.gov The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

Computational Chemistry and Theoretical Studies on 5,5,5 Trifluoro 3,3 Dimethylpentanoic Acid

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the physical and chemical properties of molecules. nih.gov It has become a principal tool for studying the electronic structure of molecules in organic, inorganic, and materials science. scirp.orgaps.org DFT calculations for 5,5,5-Trifluoro-3,3-dimethylpentanoic acid can provide deep insights into its reactivity and the mechanisms of reactions it might undergo.

DFT studies can be employed to map out the potential energy surface of a reaction involving this acid, identifying transition states, intermediates, and the associated activation energies. For instance, the deprotonation of the carboxylic acid group, a fundamental reaction, can be modeled to determine the acidity (pKa) of the molecule. The strong electron-withdrawing effect of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analog, 3,3-dimethylpentanoic acid. DFT calculations can quantify this effect by computing the Gibbs free energy change of the deprotonation reaction.

Furthermore, DFT can be used to analyze the electronic structure in detail. Key properties that can be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. A larger gap implies higher stability and lower reactivity. The MEP map visually represents the charge distribution and is useful for predicting sites susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the carboxylic oxygen atoms and a region of positive potential around the acidic proton.

The choice of functional and basis set is critical for the accuracy of DFT calculations. nih.govresearchgate.net For fluorinated compounds, it is important to select methods that can accurately describe the effects of electron correlation and the high electronegativity of fluorine. Hybrid functionals, such as B3LYP, are often a good compromise between accuracy and computational cost for such systems. nih.gov

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 6.7 eV | Reflects the chemical stability of the molecule. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) Minimum | -0.08 a.u. | Located near the carbonyl oxygen, indicating a site for electrophilic attack. |

| Molecular Electrostatic Potential (MEP) Maximum | +0.06 a.u. | Located near the carboxylic proton, indicating the most acidic site. |

Note: The values in this table are hypothetical and representative of what would be obtained from a DFT calculation. Actual values would require specific computational studies.

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, including both DFT and ab initio methods, are instrumental in predicting a wide range of molecular properties for this compound. These calculations provide a quantitative basis for understanding its chemical behavior.

One of the most important properties for a carboxylic acid is its acid dissociation constant (pKa). Computational methods, such as the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS), can predict pKa values with reasonable accuracy. nih.gov For fluorinated carboxylic acids, the position and degree of fluorination significantly impact acidity. nih.gov The trifluoromethyl group at the 5-position in this compound will have a substantial inductive effect, withdrawing electron density through the aliphatic chain and stabilizing the carboxylate anion, thus lowering the pKa compared to non-fluorinated counterparts.

Other molecular properties that can be accurately calculated include:

Geometrical parameters: Bond lengths, bond angles, and dihedral angles can be optimized to find the lowest energy conformation of the molecule.

Vibrational frequencies: Calculation of vibrational frequencies allows for the prediction of the infrared (IR) spectrum, which can be used to identify the compound and confirm its structure.

Thermodynamic properties: Enthalpy of formation, entropy, and heat capacity can be calculated, providing essential data for understanding the thermodynamics of reactions involving this compound. mdpi.com

Reactivity can be predicted using conceptual DFT descriptors, which are derived from the electronic structure. These descriptors include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule.

These descriptors help in understanding the molecule's reactivity in various chemical environments and in predicting how it will interact with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a physical property. researchgate.net For fluorinated compounds like this compound, QSAR can be a valuable tool for predicting properties such as toxicity, bioavailability, and environmental fate without the need for extensive experimental testing. researchgate.netut.ee

The development of a QSAR model involves several steps:

Data Collection: A dataset of compounds with known activities or properties is compiled. For fluorinated carboxylic acids, this could include data on their toxicity to aquatic organisms or their binding affinity to biological receptors. researchgate.net

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and quantum chemical descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For fluorinated compounds, hydrophobicity is a key descriptor, often represented by the octanol-water partition coefficient (log K_ow). researchgate.net The presence of the trifluoromethyl group in this compound is expected to increase its lipophilicity. semanticscholar.org QSAR models for perfluorinated carboxylic acids (PFCAs) have shown that toxicity tends to increase with the length of the fluorinated carbon chain, although this trend can be complex. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Models for Fluorinated Carboxylic Acids

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of Fluorine Atoms | Basic molecular composition and size. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Electronic structure and reactivity. |

| Physicochemical | log K_ow (Octanol-Water Partition Coefficient) | Hydrophobicity and partitioning behavior. |

By applying a validated QSAR model, it would be possible to predict the biological or environmental effects of this compound based on its calculated molecular descriptors.

Molecular Dynamics Simulations and Conformational Analysis of Fluorinated Aliphatic Chains

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govyoutube.com For this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with solvent molecules or biological macromolecules. acs.org

The aliphatic chain of this compound is not rigid and can adopt various conformations due to rotation around its single bonds. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations and the energy barriers between them. The presence of the bulky trifluoromethyl and dimethyl groups will impose steric constraints on the accessible conformations.

In an MD simulation, the forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. uminho.pt The simulation then solves Newton's equations of motion to propagate the positions and velocities of the atoms over time, generating a trajectory of the molecule's dynamic behavior.

From the MD trajectory, various properties can be analyzed, including:

Radial Distribution Functions (RDFs): To understand the structuring of solvent molecules (e.g., water) around the solute.

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Hydrogen Bonding Analysis: To study the formation and lifetime of hydrogen bonds between the carboxylic acid group and solvent molecules.

Understanding the conformational preferences of the fluorinated aliphatic chain is important as it can influence the molecule's ability to bind to receptors or partition into different environments.

Theoretical Insights into C-F Bond Energetics and Stability

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts high thermal and chemical stability to fluorinated compounds. rsc.org Theoretical studies provide a fundamental understanding of the energetics and stability of the C-F bonds in the trifluoromethyl group of this compound.

Quantum chemical calculations can be used to determine the bond dissociation energy (BDE) of the C-F bonds. The BDE is the energy required to break a bond homolytically, forming two radicals. For a trifluoromethyl group, the BDE of the first C-F bond is significantly higher than that of C-H or C-C bonds, explaining the high stability of this functional group. acs.org

The high stability of the C-F bond is attributed to several factors:

High Electronegativity of Fluorine: This leads to a highly polarized and strong bond.

Good Orbital Overlap: The small size of the fluorine atom allows for effective overlap with the carbon sp³ orbital.

Despite their strength, C-F bonds can be activated under certain conditions. rsc.org Theoretical studies can investigate the mechanisms of C-F bond activation, which is a topic of significant interest in synthetic chemistry. rsc.org For example, DFT calculations can model the interaction of the trifluoromethyl group with transition metal catalysts or strong Lewis acids to understand how these reagents can facilitate the cleavage of the C-F bond.

Table 3: Comparison of Typical Bond Dissociation Energies (BDEs)

| Bond | Typical BDE (kcal/mol) |

| C-F (in CF₄) | ~130 |

| C-H (in CH₄) | ~105 |

| C-C (in C₂H₆) | ~90 |

| C-Cl (in CCl₄) | ~79 |

Note: These are general values. The specific BDE for the C-F bonds in this compound would depend on the molecular environment and would require specific calculations.

Academic Applications and Future Research Directions

5,5,5-Trifluoro-3,3-dimethylpentanoic Acid as a Versatile Synthetic Intermediate in Organic Synthesis

While specific documented applications of this compound as a synthetic intermediate are not prominent in current research literature, the broader class of fluoroalkyl carboxylic acids is gaining recognition for its utility in organic synthesis. These compounds can serve as precursors to reactive fluoroalkyl radicals through methods like light-induced Fe(III)-mediated decarboxylation. acs.org This process allows for the installation of fluoroalkyl groups onto unactivated alkenes, providing a robust platform for creating diverse fluorine-containing molecules for medicinal chemistry and materials science. acs.org For instance, trifluoroacetic acid, the simplest perfluorinated carboxylic acid, is widely used as a solvent, catalyst, and reagent in numerous transformations, including rearrangements, deprotections, and trifluoromethylations. researchgate.net This suggests a potential, yet unexplored, role for more complex structures like this compound in specialized synthetic applications.

Research into the Design and Synthesis of Bioactive Fluorine-Containing Probes

The strategic incorporation of fluorine into molecules can enhance crucial pharmacokinetic properties, making fluorinated compounds valuable as bioactive probes. youtube.com Research in this area includes the development of fluorescent probes for detecting perfluorocarboxylic acids (PFCAs) in environmental or biological systems. mdpi.comchemrxiv.org Another strategy involves using a perfluorinated alkyl chain as a "fluorophilic tag" on a bioactive molecule. nih.gov This allows for the selective isolation of target proteins from complex mixtures using fluorous solid-phase extraction (F-SPE), a technique that relies on the unique noncovalent interactions of highly fluorinated chains. nih.gov Although this compound has not been specifically cited in the design of such probes, its structure, featuring a terminal trifluoromethyl group, aligns with the foundational principles of fluorophilic tagging.

Contributions to the Development of Trifluoromethylated Amino Acid Analogues

Fluorinated amino acids are highly valuable building blocks in the pharmaceutical industry and biological sciences, prized for their ability to enhance the stability, activity, and folding properties of proteins and peptides. acs.orgacs.org Chiral α-trifluoromethyl amine derivatives, in particular, serve as unnatural amino acids that can generate proteolytically stable peptides with increased lipophilicity. nih.gov

The synthesis of these crucial analogues is an active area of research, with several established strategies:

Nucleophilic trifluoromethylation of α-ketimino esters. acs.orgacs.org

Electrophilic amination of fluorinated ketones. acs.orgacs.org

Carboxylation of fluorinated amines. acs.orgacs.org

Biocatalytic N–H bond insertion using engineered enzymes. nih.gov

Visible-light-mediated radical alkylation of trifluoromethyl-containing imino esters. acs.orgacs.org

These methods typically rely on specific fluorinated building blocks but often face challenges such as harsh reaction conditions or a limited substrate range. acs.orgacs.org While this compound is not a direct precursor in these established routes, the demand for novel fluorinated scaffolds continues to drive the development of new synthetic methodologies. acs.orgacs.org

Role in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The incorporation of fluorine is a well-established strategy in drug design, with an estimated 20% of pharmaceuticals containing at least one fluorine atom. pharmtech.com The trifluoromethyl group, in particular, is a key feature in many active pharmaceutical ingredients. researchgate.netnih.gov Fluorination can significantly alter a molecule's physical and chemical properties, leading to improved metabolic stability, bioavailability, and binding affinity. youtube.com

While there is no specific information detailing the use of this compound in the synthesis of pharmaceutical intermediates, its structural features—a carboxylic acid handle for derivatization and a stable trifluoromethyl group—make it a plausible candidate for inclusion in future drug discovery programs. The synthesis of its non-fluorinated structural analogue, 3,3-dimethylpentanoic acid, and its chlorinated derivatives has been explored, indicating interest in the underlying carbon skeleton for chemical synthesis. google.comgoogle.commolport.com

Applications in Advanced Materials Science Research

Fluorine-containing compounds are integral to the development of advanced materials due to the unique properties conferred by the carbon-fluorine bond. youtube.comnumberanalytics.com Incorporating fluorine can significantly improve thermal stability, chemical inertness, and oxidative stability, while also lowering surface tension and polarity. numberanalytics.comrsc.org These characteristics are leveraged in a wide array of applications:

Fluoropolymers: Used for non-stick coatings, waterproof membranes, and recyclable polymers with well-defined architectures. man.ac.ukchemsec.org

Electronics: Perfluorinated materials can lower the energy levels of semiconductors, facilitating electron injection and improving charge carrier mobilities in devices like organic field-effect transistors (OFETs). rsc.org

Fluorinated Graphene: Modifying graphene with fluorine alters its physical and electronic properties, creating new materials for investigation. man.ac.uk

Although specific applications of this compound in materials science have not been documented, its structure is consistent with that of a precursor or building block for creating specialized fluorinated materials. youtube.com

Environmental and Atmospheric Chemistry of Fluorinated Carboxylic Acid Analogues: Research Perspectives on Transport and Transformation Mechanisms

As a short-chain polyfluorinated carboxylic acid, this compound belongs to a class of compounds known as per- and polyfluoroalkyl substances (PFAS), which are recognized as ubiquitous environmental contaminants. acs.orgillinois.edu The environmental behavior of these substances is dictated by several key properties.

Short-chain PFCAs are generally characterized by higher water solubility and lower potential for sorption to particles compared to their long-chain counterparts, which gives them greater mobility in aquatic environments. acs.orgmst.dk They are extremely persistent, resisting degradation by common abiotic mechanisms like hydrolysis or photolysis. mst.dk While some polyfluorinated precursors can be transformed by microorganisms, the resulting perfluorinated acids are not readily biodegradable. mst.dk

A significant environmental pathway for PFCAs is their formation in the atmosphere from the degradation of volatile precursor chemicals, such as fluorotelomer alcohols (FTOHs). mst.dkmit.edu These precursors can undergo long-range atmospheric transport before oxidizing to form stable PFCAs, which are then deposited onto land and water surfaces far from their emission sources. mit.eduresearchgate.netcopernicus.org The atmospheric lifetime of PFCAs with respect to reaction with OH radicals is long, estimated at over 100 days, with wet and dry deposition being the primary removal mechanisms. acs.org

| Property | Characteristic | Implication | Source |

|---|---|---|---|

| Persistence | Highly resistant to abiotic and biotic degradation. | Extreme persistence in the environment. | mst.dk |

| Mobility | High water solubility and low sorption to particles. | High potential for transport through water bodies and soil. | acs.orgmst.dk |

| Formation | Can be formed via atmospheric oxidation of volatile precursors (e.g., FTOHs). | Contributes to widespread contamination, even in remote regions. | mit.eduresearchgate.net |

| Atmospheric Fate | Primary removal via wet and dry deposition; long lifetime against OH radical reaction. | Atmospheric transport is a key distribution pathway. | acs.org |

| Bioaccumulation | Lower bioaccumulation potential than long-chain homologues. | Still detected in organisms due to high persistence and widespread presence. | mst.dk |

Emerging Research Challenges and Opportunities in the Field of Fluorinated Carboxylic Acids

The field of fluorinated organic chemistry, including carboxylic acids, is marked by both significant opportunities and persistent challenges. The unique properties imparted by fluorine make these compounds highly desirable for pharmaceuticals, agrochemicals, and materials. youtube.compharmtech.com However, their synthesis and environmental impact present considerable hurdles.

A major challenge is the development of practical, safe, and environmentally friendly ("green") methods for fluorination. acs.org Many traditional methods rely on hazardous reagents like hydrogen fluoride (B91410) or require harsh conditions, which are not ideal for complex molecules. bohrium.comlifetechnology.com Consequently, there is a critical need for high-yielding, late-stage fluorination techniques that are tolerant of various functional groups. pharmtech.comacs.org Overcoming the difficulty of carbon-fluorine bond formation remains a central focus of research. pharmtech.comacs.org

From an environmental perspective, the extreme persistence of many fluorinated compounds, particularly PFCAs, is a major concern. chemsec.org This has led to increased regulatory scrutiny and a push to develop alternatives that retain the desired functional properties without long-term environmental consequences. Understanding the fate, transport, and potential for bioremediation of existing fluorinated contaminants is another crucial research frontier. acs.orgillinois.edu The discovery of microbial communities capable of defluorinating specific structures under aerobic conditions offers a promising, albeit structure-dependent, avenue for future research into treatment technologies. acs.orgillinois.eduresearchgate.net

Q & A

Q. What are the established synthetic routes for 5,5,5-Trifluoro-3,3-dimethylpentanoic acid, and how are reaction conditions optimized?

The synthesis typically involves fluorination strategies and functional group transformations. For example, precursors like 3,3-dimethylpent-4-enoic acid may undergo radical trifluoromethylation using reagents such as Togni’s reagent (1-[(trifluoromethyl)phenyl]iodonium triflate) under UV irradiation . Key parameters for optimization include:

- Temperature : Elevated temperatures (60–80°C) improve reaction kinetics but may increase side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.

- Catalysts : Copper(I) iodide or palladium catalysts accelerate trifluoromethylation .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity (>95%).

Q. How do the trifluoromethyl and dimethyl substituents influence the compound’s acidity and solubility?

The trifluoromethyl group increases acidity due to its strong electron-withdrawing effect, lowering the pKa (~2.5–3.0) compared to non-fluorinated pentanoic acids (pKa ~4.8). The dimethyl groups at C3 introduce steric hindrance, reducing solubility in polar solvents (e.g., water solubility <1 mg/mL) but enhancing lipophilicity (logP ~2.8) . Solubility can be improved using co-solvents like DMSO or ethanol in biological assays.

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve structural ambiguities in fluorinated derivatives?

- 19F NMR : Provides direct evidence of trifluoromethyl group integrity. Chemical shifts typically range from δ -60 to -75 ppm (CF3) in CDCl3 .

- HRMS (High-Resolution Mass Spectrometry) : Accurate mass measurement (e.g., [M-H]⁻ ion at m/z 214.0452 for C7H10F3O2) confirms molecular formula .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, critical for confirming the spatial arrangement of substituents .

Q. How can computational modeling predict reactivity in solvent environments?

- DFT (Density Functional Theory) : B3LYP/6-31G(d) calculations model the compound’s electronic structure, revealing charge distribution at the carboxylate group and CF3 moiety .

- MD (Molecular Dynamics) Simulations : Predict solvation effects in aqueous or lipid environments, aiding in drug delivery studies. Software like Gaussian or Schrödinger Suite validates solvent interactions .

Q. What experimental designs assess metabolic stability in biological systems?

- In vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS. Use NADPH cofactor to simulate Phase I metabolism .

- Challenges : Fluorinated metabolites may require specialized detection methods (e.g., 19F NMR for tracking fluorinated byproducts).

Q. How do researchers evaluate environmental persistence of fluorinated analogs?

- Hydrolysis Studies : Expose the compound to pH-varied buffers (pH 3–9) at 25–50°C and analyze degradation products via GC-MS .

- Photostability Tests : UV irradiation (254 nm) assesses breakdown under environmental light, with fluorine atoms often conferring resistance to photodegradation .

Data Contradiction Analysis

Q. How to resolve discrepancies in NMR splitting patterns for fluorinated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.